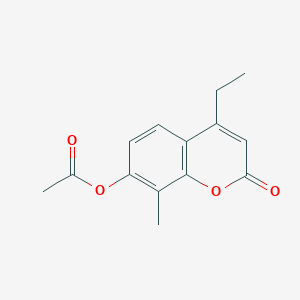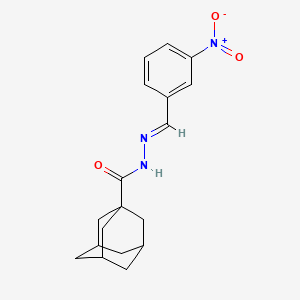![molecular formula C16H20N2O2S2 B5719036 1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)
1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane, commonly known as MTSEA, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of sulfhydryl-reactive compounds, which are known for their ability to modify the activity of proteins.
Mechanism of Action
MTSEA works by reacting with sulfhydryl groups on proteins, which can lead to changes in protein activity and function. The reaction between MTSEA and sulfhydryl groups is typically reversible, which allows researchers to study the effects of protein modification in a controlled manner.
Biochemical and Physiological Effects:
MTSEA has been shown to have a wide range of biochemical and physiological effects, depending on the protein being studied. For example, MTSEA has been shown to modify the activity of ion channels, which can affect the electrical signaling of cells. MTSEA has also been used to study the function of transporters, which are proteins that move molecules across cell membranes.
Advantages and Limitations for Lab Experiments
One of the main advantages of MTSEA is its ability to modify the activity of proteins in a reversible manner. This allows researchers to study the effects of protein modification in a controlled manner. However, one limitation of MTSEA is that it can react with other groups on proteins besides sulfhydryl groups, which can lead to unintended effects.
Future Directions
There are several future directions for research on MTSEA. One area of interest is the development of new sulfhydryl-reactive compounds that are more specific and selective than MTSEA. Another area of interest is the use of MTSEA in the study of protein-protein interactions, which are important for a wide range of biological processes. Finally, researchers are also interested in exploring the potential therapeutic applications of MTSEA, particularly in the treatment of diseases that involve protein dysfunction.
Synthesis Methods
MTSEA can be synthesized through a reaction between 4-(2-methyl-1,3-thiazol-4-yl)phenylsulfonyl chloride and azepane. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
MTSEA has been widely used in scientific research, particularly in the field of biochemistry. This compound is known for its ability to modify the activity of proteins by reacting with sulfhydryl groups. MTSEA has been used to study the structure and function of a wide range of proteins, including ion channels, transporters, and enzymes.
properties
IUPAC Name |
4-[4-(azepan-1-ylsulfonyl)phenyl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-13-17-16(12-21-13)14-6-8-15(9-7-14)22(19,20)18-10-4-2-3-5-11-18/h6-9,12H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYOAPTUXGTPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5718953.png)


![2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]-N,N-dimethylacetamide](/img/structure/B5718987.png)
![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)



![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)
![4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5719043.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)